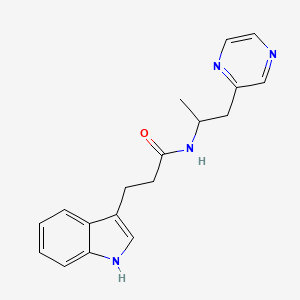![molecular formula C28H23N3O B3915663 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one](/img/structure/B3915663.png)
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one
Overview
Description
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a heterocyclic aromatic organic compound, and is substituted with a naphthyl group and a dimethylaminophenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-naphthalen-1-ylquinazolin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenylvinylquinoxalines: These compounds share a similar structural motif and are used in the synthesis of nonlinear optical chromophores.
4-(dimethylamino)phenylethenylquinoxalin-2-ones: These compounds also feature a dimethylaminophenyl group and are studied for their optical properties.
Uniqueness
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one is unique due to its combination of a quinazolinone core with a naphthyl and dimethylaminophenyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-naphthalen-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-30(2)22-17-14-20(15-18-22)16-19-27-29-25-12-6-5-11-24(25)28(32)31(27)26-13-7-9-21-8-3-4-10-23(21)26/h3-19H,1-2H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVSRTDSURLONI-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B3915580.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methoxypropyl)benzamide](/img/structure/B3915595.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B3915606.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3915625.png)
![N,N-dimethyl-N'-{3-[(4-nitrophenyl)amino]propyl}sulfamide](/img/structure/B3915627.png)
![ethyl {2-[2-(2-methoxybenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B3915628.png)
![Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-(phenylformamido)prop-2-enamido]benzoate](/img/structure/B3915632.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)acryloyl]phenylalanine](/img/structure/B3915642.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B3915666.png)
![2-cyano-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3915669.png)
